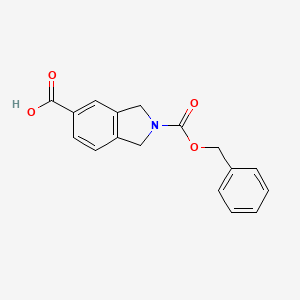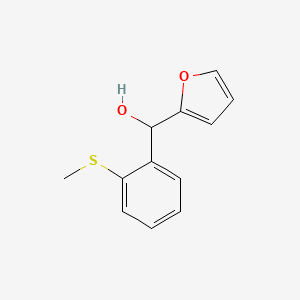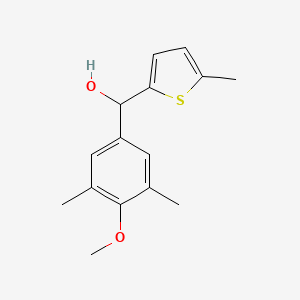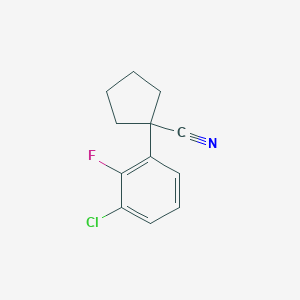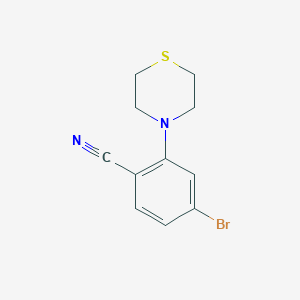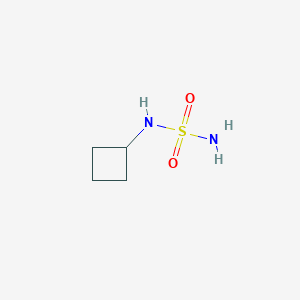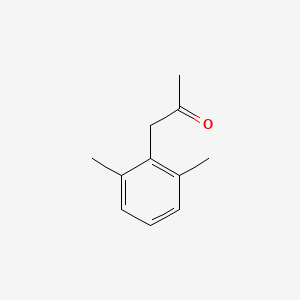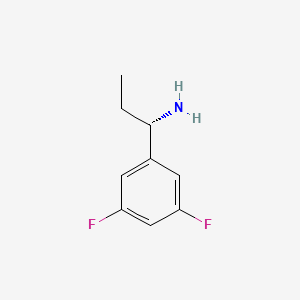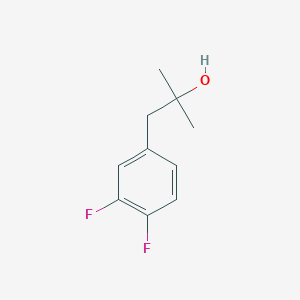
1-(Pyrimidin-2-yl)butane-1,3-dione
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Preferences : A study by Dobosz, Gawinecki, and Ośmiałowski (2010) using Density Functional Theory (DFT) calculations found that in vacuum, α-diketone such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione is less stable than its enolimine–enaminone and dienaminone tautomers. This research provides insights into the tautomeric preferences and stability of similar compounds (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Efficient Synthesis of Spiroheterocycles : Gao et al. (2017) developed a process for preparing spiroheterocycles compounds using isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This synthesis introduces useful groups like pyridyl and morpholinyl into the structures of the products (Gao et al., 2017).
Synthesis of Pyridine Derivatives : Rateb (2011) described a process for synthesizing pyridine-2(1H)thione/one derivatives from 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, showing potential for further chemical applications (Rateb, 2011).
Synthesis of Tetrahydropyrimidin-2(1H)-ones : Liang-ce et al. (2016) synthesized derivatives of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one and 6-(thiophen-2-yl)-4,5-dihydropyrimidin-2(1H)-one. This synthesis used aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea, highlighting the adaptability of such compounds in chemical syntheses (Liang-ce et al., 2016).
pH-Sensing Application of Pyrimidine-Phthalimide Derivatives : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives which showed potential as colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and solvatochromism. This suggests applications in sensing technologies (Yan et al., 2017).
Microwave-Assisted Synthesis of Fused Heterocycles : Shaaban (2008) demonstrated the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, showcasing the potential for efficient and novel compound synthesis (Shaaban, 2008).
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)5-7(12)8-9-3-2-4-10-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWIOBWBJJOUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



